5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride
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Overview
Description
5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by a five-membered ring containing both oxygen and nitrogen atoms. It is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride typically involves the reaction of 5-ethoxy-2-methyl-1,3-oxazole with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
5-Ethoxy-2-methyl-1,3-oxazole+Thionyl chloride→5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-ethoxy-2-methyl-1,3-oxazole-4-carboxylic acid.
Condensation reactions: It can react with amines to form amides, which are useful intermediates in pharmaceutical synthesis.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Condensation reactions: Often performed in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic acids: Formed from hydrolysis.
Scientific Research Applications
5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and other bioactive compounds.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the synthesis of various derivatives, which can interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-oxazole-4-carbonyl chloride: Lacks the ethoxy group, leading to different reactivity and applications.
5-Methoxy-2-methyl-1,3-oxazole-4-carbonyl chloride: Contains a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.
5-Ethoxy-2-methyl-1,3-thiazole-4-carbonyl chloride: Contains a sulfur atom instead of oxygen, resulting in different chemical properties.
Uniqueness
5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride is unique due to the presence of both an ethoxy group and a carbonyl chloride group, which confer distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the preparation of a wide range of bioactive compounds .
Properties
CAS No. |
3357-62-8 |
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Molecular Formula |
C7H8ClNO3 |
Molecular Weight |
189.59 g/mol |
IUPAC Name |
5-ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C7H8ClNO3/c1-3-11-7-5(6(8)10)9-4(2)12-7/h3H2,1-2H3 |
InChI Key |
ZOHMXEXPEMDGAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=C(O1)C)C(=O)Cl |
Origin of Product |
United States |
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